molecular formula C20H14ClNO3S B11476663 7-(3-Chlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(3-Chlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11476663
M. Wt: 383.8 g/mol
InChI Key: GIWNPRJYKWGNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Chlorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex heterocyclic compound It features a thieno[3,2-b]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 7-(3-chlorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 3-chlorobenzaldehyde and 2-aminothiophenol can undergo condensation and cyclization reactions to form the thieno[3,2-b]pyridine core. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(3-Chlorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be studied for its interactions with biological macromolecules.

    Industry: It may be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The thieno[3,2-b]pyridine core can bind to active sites, potentially inhibiting or modulating the activity of the target. Pathways involved may include signal transduction or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives, such as:

Properties

Molecular Formula

C20H14ClNO3S

Molecular Weight

383.8 g/mol

IUPAC Name

7-(3-chlorophenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H14ClNO3S/c21-13-8-4-7-12(9-13)14-10-15(23)22-17-16(11-5-2-1-3-6-11)19(20(24)25)26-18(14)17/h1-9,14H,10H2,(H,22,23)(H,24,25)

InChI Key

GIWNPRJYKWGNTR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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